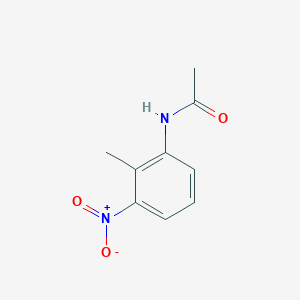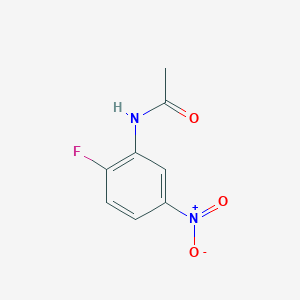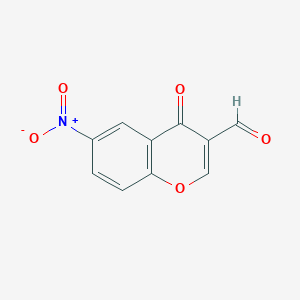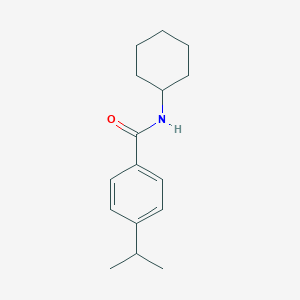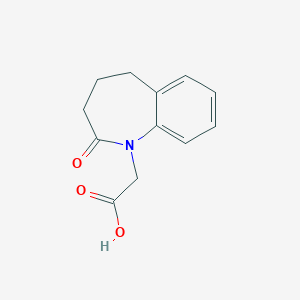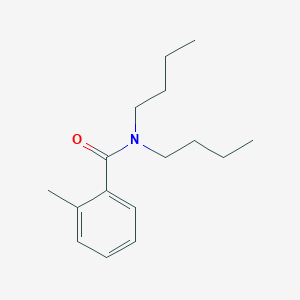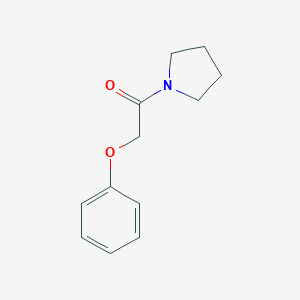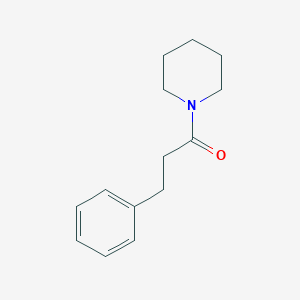
(R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Overview
Description
®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is a chiral amine compound with the molecular formula C12H13N. It is known for its applications in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals. The compound is characterized by its naphthyl group attached to an ethylamine moiety, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary target of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is the enzyme ω-transaminase . This enzyme plays a crucial role in the asymmetric reduction of 1-acetonaphthone .
Mode of Action
®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine interacts with its target, the ω-transaminase, by undergoing an asymmetric reduction of 1-acetonaphthone . This interaction results in the production of ®-(+)-1-(1-naphthyl)ethylamine .
Biochemical Pathways
The biochemical pathway primarily affected by ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is the asymmetric reduction of 1-acetonaphthone . The downstream effects of this pathway lead to the production of ®-(+)-1-(1-naphthyl)ethylamine, a key chiral intermediate for the synthesis of the calcimimetic drug cinacalcet hydrochloride .
Pharmacokinetics
It’s known that the compound is a stable, air-sensitive liquid at room temperature . It’s insoluble in acids, oxidizing agents, acid anhydrides, chloroformates, and acyl chlorides . These properties may impact its bioavailability.
Result of Action
The result of the action of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is the production of ®-(+)-1-(1-naphthyl)ethylamine . This compound is a key chiral intermediate for the synthesis of the calcimimetic drug cinacalcet hydrochloride , which is used to treat secondary hyperparathyroidism in chronic kidney disease patients undergoing dialysis, and also to treat hypercalcemia in patients with parathyroid carcinoma .
Biochemical Analysis
Biochemical Properties
®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with enzymes such as ω-transaminases, which catalyze the asymmetric amination of prochiral ketones or aldehydes to produce chiral amines. These interactions are essential for the production of enantiomerically pure compounds, which are vital in pharmaceutical applications . The compound’s interaction with ω-transaminases involves binding to the enzyme’s active site, where it undergoes a transamination reaction to form the desired chiral amine product.
Cellular Effects
The effects of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine can impact cell signaling pathways by interacting with specific receptors or proteins, thereby altering cellular responses and functions.
Molecular Mechanism
At the molecular level, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. For example, the compound can bind to the active site of ω-transaminases, leading to enzyme inhibition or activation depending on the context . Additionally, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine can influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate . Long-term studies have shown that ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal changes are important for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating metabolic pathways . At higher doses, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine can cause toxic or adverse effects, including enzyme inhibition, cellular damage, or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Transport and Distribution
The transport and distribution of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine may be transported across cell membranes by active transport mechanisms or facilitated diffusion, influencing its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity. For instance, ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine typically involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst. One such method employs a catalyst of chlorine {(1R,2R)-(-)-2-amino-1,2-diphenylethylammonia}(p-cymene)ruthenium(II) to achieve asymmetric catalytic reduction . This method ensures high chiral purity and yield, making it suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: It can be reduced to form naphthyl ethylamines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products
Oxidation: Naphthyl ketones.
Reduction: Naphthyl ethylamines.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is widely used in scientific research due to its chiral properties. Some of its applications include:
Chemistry: Used as a chiral derivatization reagent in gas chromatography for enantiomeric excess determinations.
Biology: Employed in the synthesis of chiral intermediates for pharmaceuticals.
Medicine: Key intermediate in the synthesis of calcimimetic drugs such as cinacalcet hydrochloride.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-1-(1-Naphthyl)ethylamine
- (S)-(-)-1-(1-Naphthyl)ethylamine
- ®-(-)-1-Cyclohexylethylamine
- ®-(+)-α-Methylbenzylamine
Uniqueness
®-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine is unique due to its specific chiral configuration and the presence of the naphthyl group, which imparts distinct chemical properties. Compared to other similar compounds, it offers higher chiral purity and efficiency in asymmetric synthesis, making it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
(1R)-N,N-dimethyl-1-naphthalen-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRXYILTIWBHEP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445894 | |
| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119392-95-9 | |
| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the role of (R)-(+)-N,N-Dimethyl-1-(1-naphthyl)ethylamine in the asymmetric dimerization of 3,4-dimethyl-1-phenylphosphole?
A2: this compound plays a crucial role in inducing chirality during the dimerization of 3,4-dimethyl-1-phenylphosphole. When coordinated to platinum(II), this chiral amine creates a stereochemically defined environment around the metal center. [] This chirality is then transferred to the product during the dimerization reaction, allowing for the efficient synthesis of an optically pure P-chiral diphosphine. [] This example showcases the utility of this compound in asymmetric catalysis, enabling the formation of valuable chiral phosphorous compounds.
Q2: How does the conformation of the this compound ligand impact its resolving agent properties?
A3: X-ray crystallography studies have shown that the conformation of the this compound ligand within palladium complexes can significantly impact its effectiveness as a resolving agent. Specifically, an 8-H conformational locking of the 1-naphthyl side-chain within the complex was observed, influencing the diastereomeric interactions crucial for resolution. [] This highlights the importance of considering not just the inherent chirality of the ligand but also its conformational preferences within metal complexes when evaluating its resolving agent potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


